(2E)-2-(4-bromobenzylidene)-3,4-dihydronaphthalen-1(2H)-one
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Overview
Description
(2E)-2-(4-bromobenzylidene)-3,4-dihydronaphthalen-1(2H)-one is an organic compound that belongs to the class of naphthalenones This compound features a bromobenzylidene group attached to a dihydronaphthalenone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-(4-bromobenzylidene)-3,4-dihydronaphthalen-1(2H)-one typically involves the condensation of 4-bromobenzaldehyde with 3,4-dihydronaphthalen-1(2H)-one. This reaction is often carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, similar compounds are often produced on a larger scale using optimized versions of the laboratory synthesis methods. This may involve the use of continuous flow reactors and automated purification systems to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-(4-bromobenzylidene)-3,4-dihydronaphthalen-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated derivatives.
Substitution: The bromine atom in the benzylidene group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce saturated hydrocarbons.
Scientific Research Applications
Chemistry
In chemistry, (2E)-2-(4-bromobenzylidene)-3,4-dihydronaphthalen-1(2H)-one is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology and Medicine
In biological and medicinal research, compounds similar to this compound are investigated for their potential pharmacological properties. These may include anti-inflammatory, anticancer, or antimicrobial activities.
Industry
In the industrial sector, such compounds may be explored for their use in the development of new materials, such as polymers or dyes, due to their unique chemical properties.
Mechanism of Action
The mechanism of action of (2E)-2-(4-bromobenzylidene)-3,4-dihydronaphthalen-1(2H)-one would depend on its specific application. In medicinal chemistry, for example, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- (2E)-2-(4-chlorobenzylidene)-3,4-dihydronaphthalen-1(2H)-one
- (2E)-2-(4-fluorobenzylidene)-3,4-dihydronaphthalen-1(2H)-one
- (2E)-2-(4-methylbenzylidene)-3,4-dihydronaphthalen-1(2H)-one
Uniqueness
The uniqueness of (2E)-2-(4-bromobenzylidene)-3,4-dihydronaphthalen-1(2H)-one lies in the presence of the bromine atom, which can significantly influence its reactivity and interactions with other molecules. This makes it distinct from its chlorinated, fluorinated, or methylated counterparts.
Properties
CAS No. |
66045-90-7 |
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Molecular Formula |
C17H13BrO |
Molecular Weight |
313.2 g/mol |
IUPAC Name |
(2E)-2-[(4-bromophenyl)methylidene]-3,4-dihydronaphthalen-1-one |
InChI |
InChI=1S/C17H13BrO/c18-15-9-5-12(6-10-15)11-14-8-7-13-3-1-2-4-16(13)17(14)19/h1-6,9-11H,7-8H2/b14-11+ |
InChI Key |
MWRVIWQRUAVGJE-SDNWHVSQSA-N |
Isomeric SMILES |
C1C/C(=C\C2=CC=C(C=C2)Br)/C(=O)C3=CC=CC=C31 |
Canonical SMILES |
C1CC(=CC2=CC=C(C=C2)Br)C(=O)C3=CC=CC=C31 |
Origin of Product |
United States |
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